

In Vivo Administration of Beta-D-Allose in Animal Models: Applications and Protocols

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Compound of Interest

Compound Name: *beta-D-allose*

Cat. No.: *B014380*

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Introduction

Beta-D-allose, a rare hexose monosaccharide and a C-3 epimer of D-glucose, has emerged as a promising therapeutic agent with a wide spectrum of biological activities.[1] In vivo studies in various animal models have demonstrated its potential in oncology, immunology, metabolic disorders, and neurology. This document provides a comprehensive overview of the in vivo applications of **beta-D-allose**, detailing experimental protocols and summarizing key quantitative data from preclinical studies. D-allose is largely absorbed after ingestion and rapidly excreted into the urine, and it is considered safe for consumption with no known side effects.[2][3]

Therapeutic Applications and Quantitative Data Summary

The therapeutic efficacy of **beta-D-allose** has been investigated in several disease models. The following tables summarize the quantitative data from these studies, providing a comparative overview of dosages, administration routes, and observed outcomes.

Table 1: Anti-Cancer Effects of D-Allose in Animal Models

Animal Model	Cancer Type	D-Allose Dosage & Administration Route	Treatment Duration	Key Quantitative Outcomes	Reference(s)
Mouse Xenograft (RT112 cells)	Bladder Cancer	Oral administration	20 days	Statistically significant decrease in tumor volume compared to control.	[4]
Mouse Xenograft (HSC-3 cells)	Head and Neck Cancer	Not specified	15 days	Tumor volume was reduced to 61% of the control group.	[5]
Mouse Xenograft (BC cell lines)	Bladder Cancer	Oral administration	Not specified	Inhibited tumor growth. Histopathological findings showed a decrease in the nuclear fission rate from 4.1% to 1.1%.	[6]

Table 2: Immunomodulatory and Anti-Inflammatory Effects of D-Allose

Animal Model	Condition	D-Allose Dosage & Administration Route	Treatment Duration	Key Quantitative Outcomes	Reference(s)
Rats	Allogenic Orthotopic Liver Transplantation	Combination with FK506	Not specified	Prolonged liver allograft survival compared to either drug alone.	[7] [8]
Mice	Ischemia/Reperfusion Injury	Intraperitoneal injection	Single dose post-reperfusion	Suppressed production of reactive oxygen species (ROS).	[2]

Table 3: Metabolic and Gut Microbiome Effects of D-Allose

Animal Model	Condition	D-Allose Dosage & Administration Route	Treatment Duration	Key Quantitative Outcomes	Reference(s)
Type 1 Diabetic Mice	Islet Transplantation	400 µg/g BW, Intravenous	3 injections (0, 24, 48h post-transplant)	Significantly improved hyperglycemia and maintained stable blood glucose levels.	[9][10]
Aged Male Mice (C57BL/6J)	Aging	Diet containing D-allose	10 months	Significantly increased the relative abundance of Actinobacteria and reduced Proteobacteria in the gut.	[3]

Table 4: Neurological and Anti-Aging Effects of D-Allose

Animal Model	Condition	D-Allose Dosage & Administration Route	Treatment Duration	Key Quantitative Outcomes	Reference(s)
Aged Male Mice (18 months old)	Age-related cognitive decline	Diet containing 3% D-allose	6 months	Improved hippocampus-dependent spatial learning and memory; increased bone strength.	[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide synthesized protocols for key experiments cited in the literature.

Protocol 1: Evaluation of Anti-Tumor Effects of Orally Administered D-Allose in a Xenograft Mouse Model

1. Animal Model:

- Female athymic nude mice (BALB/c nu/nu), 5-6 weeks old.[5]

2. Cell Line and Tumor Induction:

- Human bladder cancer cell lines (e.g., RT112) or head and neck squamous cell carcinoma cells (e.g., HSC-3) are cultured under standard conditions.[4][5]
- Subcutaneously inject a suspension of cancer cells (e.g., 1×10^6 cells in 100 μ L of PBS) into the flank of each mouse.
- Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

3. D-Allose Administration:

- Prepare a solution of D-allose in normal saline.
- Administer D-allose orally to the treatment group. The control group receives normal saline.
[4] A specific dosage would be determined based on the study design, for instance, a diet containing a certain percentage of D-allose.
- Administer the treatment daily for the duration of the study (e.g., 15-20 days).[4][5]

4. Monitoring and Endpoint Analysis:

- Measure tumor volume (e.g., every 2-3 days) using calipers with the formula: $(\text{length} \times \text{width}^2) / 2$.
- Monitor the body weight of the mice to assess toxicity.[4]
- At the end of the study, euthanize the mice and excise the tumors for histopathological analysis and molecular studies (e.g., Western blotting for TXNIP expression).[6]

Protocol 2: Assessment of D-Allose in a Mouse Model of Type 1 Diabetes with Islet Transplantation

1. Animal Model and Diabetes Induction:

- Use a suitable mouse strain (e.g., C57BL/6).
- Induce type 1 diabetes by intraperitoneal injection of streptozotocin (STZ).
- Confirm diabetes by measuring blood glucose levels.

2. Islet Isolation and Transplantation:

- Isolate pancreatic islets from healthy donor mice.
- Transplant a sufficient number of islets (e.g., 200) into the recipient diabetic mice, for example, under the kidney capsule.

3. D-Allose Administration:

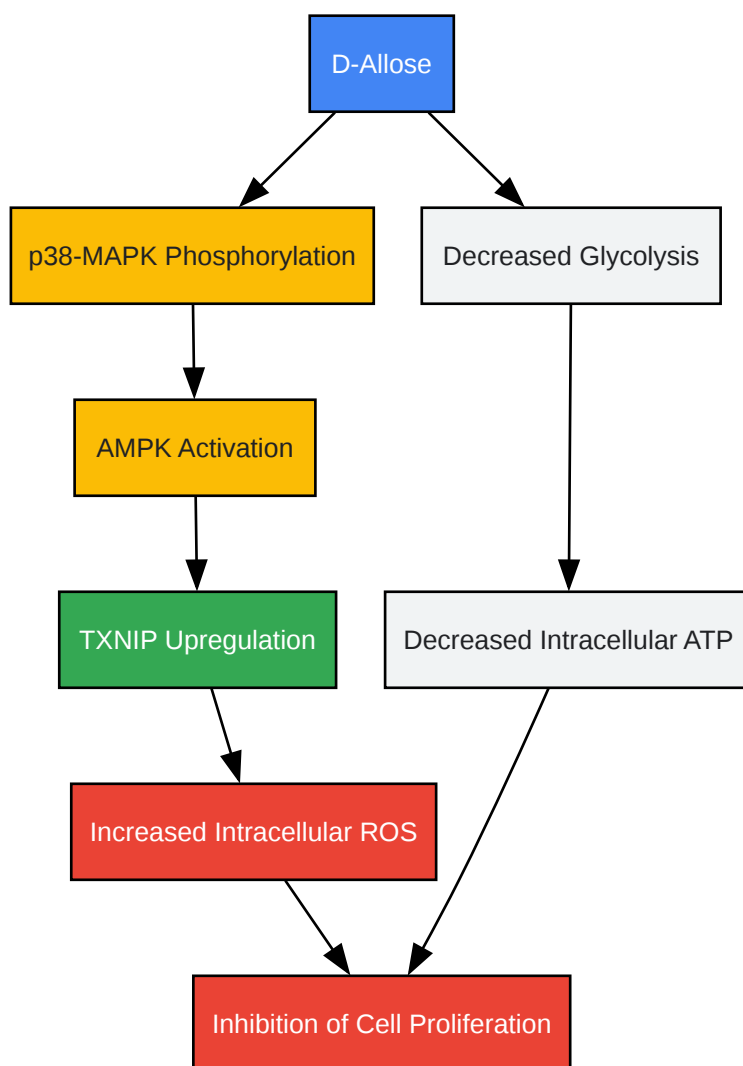
- Prepare D-allose solution in physiological saline.
- Administer D-allose intravenously via the tail vein at a dosage of 400 µg/g body weight.[10]
- The administration schedule is typically at 0, 24, and 48 hours post-transplantation.[10] The control group receives physiological saline.

4. Monitoring and Endpoint Analysis:

- Monitor blood glucose levels regularly from tail vein blood samples.
- Perform glucose tolerance tests to assess islet function.
- At the end of the study, retrieve the islet grafts for histological and molecular analysis (e.g., assessment of insulin secretion and inflammatory markers).[9][10]

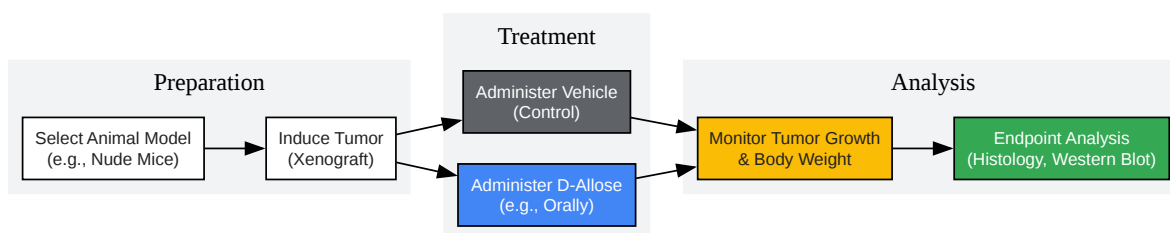
Signaling Pathways and Mechanisms of Action

D-allose exerts its biological effects through the modulation of specific signaling pathways. The diagrams below, generated using the DOT language, visualize these mechanisms.



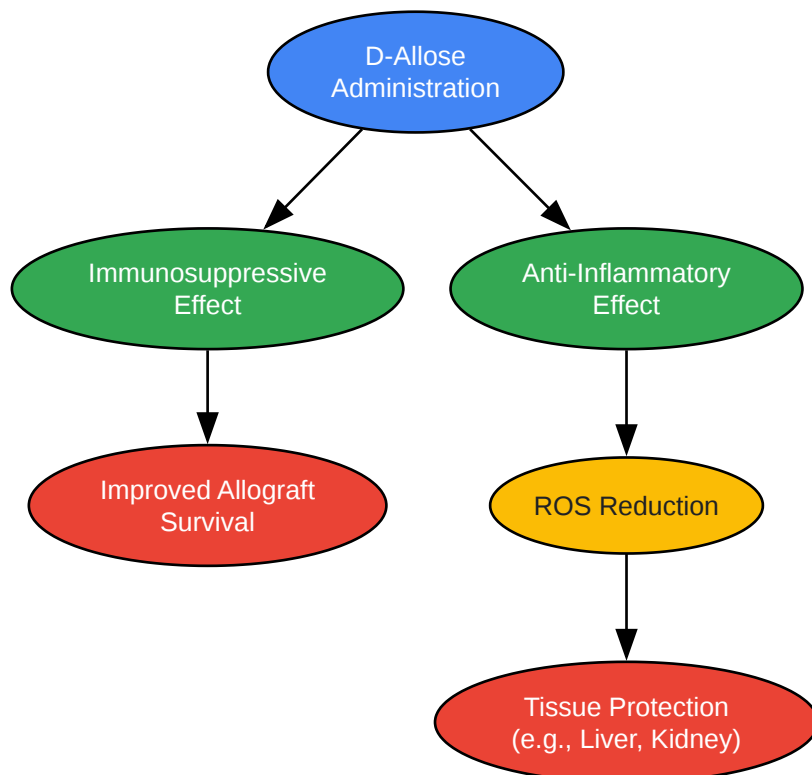
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D-Allose Anti-Cancer Signaling Pathway.[4]



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General Experimental Workflow for In Vivo Anti-Cancer Studies.

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Logical Relationship of D-Allose's Immunomodulatory Effects.

Conclusion

Beta-D-allose has demonstrated significant therapeutic potential in a variety of preclinical animal models. Its anti-cancer, immunomodulatory, and metabolic regulatory effects, coupled with a favorable safety profile, position it as a strong candidate for further drug development. The protocols and data summarized herein provide a valuable resource for researchers designing future in vivo studies to explore the full therapeutic utility of this rare sugar. Further investigation is warranted to elucidate the precise molecular mechanisms underlying its diverse biological activities and to translate these promising preclinical findings into clinical applications.

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